1-Methyl-2-cyclohexene-1-carboxylic acid
CAS No.: 64326-19-8
Cat. No.: VC8418133
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64326-19-8 |
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Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | 1-methylcyclohex-2-ene-1-carboxylic acid |
Standard InChI | InChI=1S/C8H12O2/c1-8(7(9)10)5-3-2-4-6-8/h3,5H,2,4,6H2,1H3,(H,9,10) |
Standard InChI Key | WMAUMTLIDVHITM-UHFFFAOYSA-N |
SMILES | CC1(CCCC=C1)C(=O)O |
Canonical SMILES | CC1(CCCC=C1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 1-methyl-2-cyclohexene-1-carboxylic acid specifies a cyclohexene ring with:
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A double bond between C1 and C2.
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A carboxylic acid group (-COOH) at C1.
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A methyl group (-CH₃) at C1.
This arrangement creates a strained geometry due to the proximity of the methyl and carboxylic acid groups on the same carbon. The molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol. Key structural features include:
Property | Value |
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Molecular Formula | C₈H₁₂O₂ |
Molecular Weight | 140.18 g/mol |
Topological Polar SA | 37.30 Ų (estimated) |
XLogP | 1.8 (predicted) |
The compound’s stereochemistry remains underexplored, though computational models suggest that the cis configuration between the methyl and carboxylic acid groups may be more stable due to reduced steric hindrance .
Synthesis and Isolation
Synthetic Routes
While no direct synthesis of 1-methyl-2-cyclohexene-1-carboxylic acid has been reported, analogous compounds provide methodological templates. For example, 2-methyl-1-cyclohexene-1-carboxylic acid is synthesized via Diels-Alder reactions followed by oxidation . A plausible route for the target compound involves:
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Cycloaddition: Reaction of a diene with a methyl-substituted dienophile to form the cyclohexene scaffold.
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Oxidation: Selective oxidation of a precursor alcohol or ketone to the carboxylic acid.
Notably, methyl esters of related cyclohexenecarboxylic acids, such as methyl 1-cyclohexene-1-carboxylate, are often intermediates in such syntheses . Hydrolysis of these esters under basic conditions (e.g., NaOH) yields the free carboxylic acid .
Challenges in Isolation
The compound’s instability under acidic or basic conditions complicates purification. Studies on methyl 1-cyclohexene-1-carboxylate reveal sensitivity to hydrolysis, suggesting that the free acid may require low-temperature storage to prevent decarboxylation .
Physical and Chemical Properties
Physicochemical Data
Data for 1-methyl-2-cyclohexene-1-carboxylic acid are extrapolated from similar structures:
Property | Value | Source Compound |
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Melting Point | Not reported | – |
Boiling Point | 240–245°C (estimated) | |
Density | 1.12 g/cm³ (predicted) | – |
Refractive Index | 1.498 (estimated) |
The compound is expected to be immiscible with water but soluble in polar organic solvents like ethanol or dimethyl sulfoxide .
Reactivity
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Acid-Catalyzed Rearrangements: The strained cyclohexene ring may undergo Wagner-Meerwein rearrangements under acidic conditions.
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Electrophilic Addition: The double bond is susceptible to bromination or epoxidation.
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Decarboxylation: Prolonged heating may lead to loss of CO₂, forming 1-methylcyclohexene .
Biological Activity and Predicted Targets
Computational models using Super-PRED algorithms for structurally related carboxylic acids suggest potential interactions with:
Target Protein | Probability | Biological Role |
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DNA-(apurinic site) lyase (CHEMBL5619) | 93.55% | DNA repair mechanisms |
Cannabinoid CB2 receptor (CHEMBL253) | 86.48% | Anti-inflammatory signaling |
Cytochrome P450 3A4 (CHEMBL340) | 82.54% | Drug metabolism |
Applications in Organic Synthesis
Diastereoselective Reactions
Methyl esters of cyclohexenecarboxylic acids are key intermediates in synthesizing complex polycycles. For example, methyl 1-cyclohexene-1-carboxylate participates in [2+2] cycloadditions to yield cis-1,2-dialkenylcyclopropanols, which are valuable in natural product synthesis .
Pharmaceutical Intermediates
The carboxylic acid moiety facilitates conjugation to amine-containing drugs, enhancing solubility. Derivatives of this compound could serve as prodrugs or targeting vectors for central nervous system therapies .
Research Gaps and Future Directions
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Stereochemical Resolution: The impact of stereochemistry on biological activity remains unexplored.
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Metabolic Stability: ADMET studies are needed to assess pharmacokinetic profiles.
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Synthetic Optimization: Developing catalytic asymmetric routes could enable access to enantiopure material.
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